molecular formula C27H27N5O2S B14235786 N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide CAS No. 365429-85-2

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide

Cat. No.: B14235786
CAS No.: 365429-85-2
M. Wt: 485.6 g/mol
InChI Key: DBCNEKOOENTEGC-UHFFFAOYSA-N
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Description

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyridyl and cyclopentylamino groups, and the final coupling with the nicotinamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

365429-85-2

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[5-[2-(cyclopentylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-6-methoxypyridine-3-carboxamide

InChI

InChI=1S/C27H27N5O2S/c1-17-6-5-7-18(14-17)24-25(19-12-13-28-22(15-19)30-21-8-3-4-9-21)35-27(31-24)32-26(33)20-10-11-23(34-2)29-16-20/h5-7,10-16,21H,3-4,8-9H2,1-2H3,(H,28,30)(H,31,32,33)

InChI Key

DBCNEKOOENTEGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)OC)C4=CC(=NC=C4)NC5CCCC5

Origin of Product

United States

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